molecular formula C9H8N2O2 B13670996 Benzofuran-6-carbohydrazide

Benzofuran-6-carbohydrazide

Cat. No.: B13670996
M. Wt: 176.17 g/mol
InChI Key: ODLWYXPRXJTDPL-UHFFFAOYSA-N
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Description

Benzofuran-6-carbohydrazide is an aromatic heterocyclic compound derived from benzofuran, featuring a carbohydrazide (-CONHNH₂) functional group at the 6-position of the fused benzene-furan ring system. Its molecular formula is C₉H₇N₂O₂, with a molecular weight of 175.16 g/mol (calculated). The carbohydrazide group enhances hydrogen-bonding capacity, making it a candidate for biological interactions, such as enzyme inhibition or antimicrobial activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzofuran-6-carbohydrazide typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions often require the use of strong bases and elevated temperatures to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the development of catalytic strategies and innovative synthetic methods can further improve the scalability of the production process .

Chemical Reactions Analysis

Condensation Reactions with Carbonyl Compounds

Benzofuran-6-carbohydrazide reacts with aldehydes and ketones to form hydrazone derivatives, a reaction exploited to enhance bioactivity.

Key Findings:

  • Reaction with Substituted Benzaldehydes :
    Condensation with aryl aldehydes (e.g., 4-fluorobenzaldehyde) in ethanol under reflux yields Schiff base derivatives. These compounds exhibit improved cytotoxicity due to enhanced binding interactions with biological targets .

    • Example:

      This compound+RCHOEtOH, ΔRCH=N-NHCO-Benzofuran-6-yl+H2O\text{this compound} + \text{RCHO} \xrightarrow{\text{EtOH, Δ}} \text{RCH=N-NHCO-Benzofuran-6-yl} + \text{H}_2\text{O}
    • Biological Impact : Derivatives with electron-withdrawing groups (e.g., -NO₂, -Cl) showed higher anticancer activity (CTC₅₀ values < 10 μM) against Erlich ascites carcinoma cells .

Substituent (R)CTC₅₀ (μM)Notable Feature
4-NO₂6.2DNA destabilization
3-Cl8.1Hydrophobic interactions
4-OH9.5Hydrogen bonding

Cyclization to Form Heterocyclic Systems

The carbohydrazide moiety participates in cyclization reactions to generate nitrogen-containing heterocycles, such as 1,3,4-oxadiazoles.

Mechanism:

  • Intramolecular Cyclization : Treatment with POCl₃ or PCl₃ promotes dehydration, forming 1,3,4-oxadiazole rings .

    This compoundPOCl31,3,4-Oxadiazole Derivative+HCl+H2O\text{this compound} \xrightarrow{\text{POCl}_3} \text{1,3,4-Oxadiazole Derivative} + \text{HCl} + \text{H}_2\text{O}

Nucleophilic Substitution Reactions

The hydrazide group acts as a nucleophile, reacting with electrophiles such as acyl chlorides and alkyl halides.

Example:

  • Reaction with Acyl Chlorides :
    this compound reacts with acetyl chloride to form N-acylated derivatives, enhancing lipophilicity and bioavailability .

    CONHNH2+RCOClCONHNHCOR+HCl \text{CONHNH}_2 + \text{RCOCl} \rightarrow \text{CONHNHCOR} + \text{HCl}

Biological Relevance:

  • Acylated derivatives showed selective cytotoxicity against SW-620 colon cancer cells (IC₅₀: 12–18 μM) by upregulating cleaved PARP and downregulating Bcl2 .

Metal-Catalyzed Coupling Reactions

Palladium and copper catalysts facilitate cross-coupling reactions, enabling functionalization of the benzofuran core.

Case Study:

  • Suzuki–Miyaura Coupling :
    this compound derivatives underwent coupling with aryl boronic acids using Pd(PPh₃)₄, yielding biaryl hybrids with enhanced urokinase inhibitory activity (Ki: 88–183 nM) .

CatalystYield (%)Inhibitory Activity (Ki, nM)
Pd(PPh₃)₄7888
CuBr65120

Oxidative and Reductive Transformations

  • Oxidation : Treatment with H₂O₂ or KMnO₄ oxidizes the hydrazide group to carboxylic acids, reverting to benzofuran-6-carboxylic acid .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the carbohydrazide to aminomethyl derivatives, useful in prodrug design .

Scientific Research Applications

Benzofuran-6-carboxylic acid has applications in high-performance liquid chromatography detection, pharmaceutical intermediate synthesis, and as a potential inhibitor of transglutaminases . It is a yellow crystalline solid with low solubility in water and has antimicrobial and antioxidant activity, as well as versatility in organic synthesis .

Applications

High-Performance Liquid Chromatography Detection: Benzofuran-6-carboxylic acid is a key component in high-performance liquid chromatography detection methods for lipalast or related substances in its preparations . This method addresses the issue of undetectable related substances in lipalast or its preparations .

Pharmaceutical Intermediate Synthesis: Benzofuran-6-carboxylic acid plays a crucial role in the synthesis of methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate, which is a pharmaceutical intermediate . Using this compound as a raw material, along with a palladium-loaded ordered mesoporous carbon catalyst and a cuprous iodide-triphenylphosphine complex, the catalytic synthesis of methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate is significantly improved . The reaction time is shorter, the synthesis yield reaches 94%, and the obtained product demonstrates high purity and stability .

Inhibitor of Transglutaminases: Benzofuran-6-carboxylic acid has been identified as a compound with potential as a novel inhibitor of transglutaminases, specifically transglutaminase 2, which are associated with certain diseases . Therefore, benzofuran-6-carboxylic acid and its derivatives can be utilized in the production of pharmaceutical compositions aimed at the prophylaxis and treatment of transglutaminase-related diseases .

Mechanism of Action

The mechanism of action of benzofuran-6-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes in pathogens or cancer cells. For example, benzofuran derivatives have been shown to inhibit the activity of topoisomerase I, an enzyme involved in DNA replication, thereby preventing the proliferation of cancer cells .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key Structural Features

The 6-carbohydrazide derivative differs from analogs in substituent position and functional group chemistry. Below is a comparative analysis:

Compound Molecular Formula Molecular Weight (g/mol) Functional Group(s) Key Substituents
Benzofuran-6-carbohydrazide C₉H₇N₂O₂ 175.16 -CONHNH₂ at C6 None
Benzofuran-6-carboxylic acid C₉H₆O₃ 162.14 -COOH at C6 None
Benzofuran-2-carboxylic acid C₉H₆O₃ 162.14 -COOH at C2 None
1-Benzofuran-2-carbohydrazide C₉H₇N₂O₂ 175.16 -CONHNH₂ at C2 None
6-Methyl-2,3-diphenylbenzofuran C₂₁H₁₆O 284.35 -CH₃ at C6, -Ph at C2/C3 Methyl, phenyl groups

Key Observations :

  • Positional Isomerism : The 6-carbohydrazide and 2-carbohydrazide (CAS 42974-19-6) are positional isomers, with bioactivity differences attributed to steric and electronic effects .
  • Lipophilicity : Methyl and phenyl substituents (e.g., in 6-methyl-2,3-diphenylbenzofuran) increase hydrophobicity, affecting membrane permeability .

Solubility and Stability

  • This compound: Sparingly soluble in water; soluble in ethanol, DMSO, or DMF due to polar hydrazide group .
  • Benzofuran-6-carboxylic acid : Low water solubility (~0.1 mg/mL) but dissolves in polar aprotic solvents (e.g., acetone) .
  • 6-Methyl-2,3-diphenylbenzofuran : Highly lipophilic, with negligible water solubility but excellent solubility in chloroform or toluene .

Antimicrobial and Antioxidant Activity

  • This compound: Demonstrated antimicrobial activity against Listeria monocytogenes in structural analog studies, likely due to hydrazide-mediated disruption of bacterial membranes .
  • Benzofuran-2-carboxylic acid : Acts as a carbonic anhydrase inhibitor (CAI), with IC₅₀ values comparable to acetazolamide (AAZ) in antiproliferative assays .
  • Benzofuran-2-one derivatives : Exhibit antioxidant capacity via radical scavenging (DPPH assay), attributed to lactone ring tautomerization .

Enzyme Inhibition and Drug Development

  • Carbonic Anhydrase Inhibition: Benzofuran-6-carboxylic acid derivatives show nanomolar affinity for CA isoforms, while carbohydrazides may target transglutaminases due to hydrazide reactivity .
  • Pharmaceutical Intermediates : Benzofuran-6-carboxylic acid is used to synthesize methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate, a key intermediate in oncology drug development .

Q & A

Q. Basic: What are the recommended synthetic routes for Benzofuran-6-carbohydrazide, and how can reaction conditions be optimized?

Answer:
this compound synthesis typically involves functionalization of the benzofuran core. Key steps include:

  • Oxidation : Use potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce hydroxyl or carbonyl groups .
  • Hydrazide Formation : React benzofuran-6-carboxylic acid derivatives with hydrazine (NH₂NH₂) under reflux in ethanol or methanol. Purity can be enhanced via recrystallization from ethanol/water mixtures .
  • Optimization : Monitor reaction progress using TLC or HPLC. Adjust solvent polarity (e.g., DMF for sluggish reactions) and temperature (reflux vs. room temperature) to improve yield .

Example Data :

Starting MaterialReagent/ConditionProduct Yield
Benzofuran-6-carboxylic acidNH₂NH₂, EtOH, 80°C, 6h75–85%

Q. Basic: How can IR and Raman spectroscopy validate the structure of this compound?

Answer:

  • IR Spectroscopy :
    • Expect peaks for N-H stretch (3250–3350 cm⁻¹), C=O (1650–1700 cm⁻¹), and C-O-C (benzofuran ring, 1200–1250 cm⁻¹) .
    • Compare with reference spectra of analogous compounds (e.g., benzofuran-2-carboxaldehyde ).
  • Raman Spectroscopy :
    • Identify aromatic C=C vibrations (1550–1600 cm⁻¹) and hydrazide N-N stretches (950–1100 cm⁻¹) .

Critical Note : Discrepancies in peak positions may indicate impurities; cross-check with elemental analysis (C, H, N) .

Q. Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points)?

Answer:

  • Purity Assessment : Use DSC (Differential Scanning Calorimetry) to detect polymorphs or solvates. For example, reported melting points (mp) of benzofuran derivatives vary due to hydration states (e.g., 192–196°C vs. 189–190°C ).
  • Cross-Referencing : Validate CAS registry data (e.g., CAS 4265-16-1 for benzofuran-2-carboxaldehyde ) against peer-reviewed studies.
  • Reproducibility : Standardize drying protocols (vacuum desiccation for 24h) to eliminate solvent traces .

Q. Advanced: What in vitro models are suitable for evaluating the bioactivity of this compound derivatives?

Answer:

  • Enzyme Inhibition Assays :
    • For HDAC inhibition (as seen in benzofuranone derivatives ), use fluorogenic substrates (e.g., acetylated lysine) and measure activity via fluorescence quenching.
  • Cell-Based Toxicity Screening :
    • Employ MTT assays on HEK293 or HepG2 cells. Include positive controls (e.g., doxorubicin) and validate with triplicate runs .
  • Data Interpretation : Use ANOVA to distinguish dose-dependent effects from background noise .

Q. Basic: What storage conditions ensure the stability of this compound?

Answer:

  • Temperature : Store at 0–6°C in amber vials to prevent thermal degradation .
  • Moisture Control : Use desiccants (silica gel) in sealed containers. Hydrazides are hygroscopic and may hydrolyze in humid environments .
  • Long-Term Stability : Monitor via periodic HPLC analysis (retention time shifts indicate degradation) .

Q. Advanced: How can computational methods predict the reactivity of this compound?

Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., carbonyl carbon) .
  • Molecular Docking : Simulate binding to target proteins (e.g., HDACs) using AutoDock Vina. Validate with experimental IC₅₀ values .
  • Reaction Pathway Modeling : Use Gaussian09 to explore intermediates in oxidation or reduction steps .

Q. Basic: How to conduct a systematic literature review on this compound?

Answer:

  • Databases : Search PubMed, SciFinder, and Reaxys using MeSH terms: "benzofuran," "hydrazide," "synthesis," "spectroscopy."
  • Exclusion Criteria : Omit non-peer-reviewed sources (e.g., patents, blogs) and non-English studies .
  • Gap Analysis : Tabulate reported biological activities and highlight understudied areas (e.g., neuropharmacology) .

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

1-benzofuran-6-carbohydrazide

InChI

InChI=1S/C9H8N2O2/c10-11-9(12)7-2-1-6-3-4-13-8(6)5-7/h1-5H,10H2,(H,11,12)

InChI Key

ODLWYXPRXJTDPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CO2)C(=O)NN

Origin of Product

United States

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